1-(Hydroxymethyl)-1H-indol-4-ol
Description
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(hydroxymethyl)indol-4-ol |
InChI |
InChI=1S/C9H9NO2/c11-6-10-5-4-7-8(10)2-1-3-9(7)12/h1-5,11-12H,6H2 |
InChI Key |
NLDDPAXECICLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CO)C(=C1)O |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the antiviral potential of indole derivatives, including 1-(Hydroxymethyl)-1H-indol-4-ol. These compounds have been shown to exhibit activity against several viruses:
- Mechanism of Action : Indole derivatives can mimic protein structures and bind to viral enzymes, disrupting their function. For instance, certain synthesized indole compounds demonstrated significant activity against the hepatitis C virus (HCV) and other RNA viruses such as the Dengue virus and Human Immunodeficiency Virus (HIV) .
- Case Study : A study reported that specific indole derivatives exhibited IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus. This suggests that this compound could be a promising candidate for further antiviral development .
Anticancer Properties
The anticancer potential of this compound is another area of active research:
- Mechanism of Action : Indole derivatives have been found to induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation .
-
Case Studies :
- A series of indole compounds were evaluated for their antiproliferative effects against human cancer cell lines, including HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer). Some compounds showed significant growth inhibition with GI50 values as low as 2.8 µM .
- Another study synthesized a novel indole derivative that demonstrated promising anticancer activity in vitro, highlighting the structural modifications that enhance efficacy against specific cancer types .
Antibacterial Applications
The antibacterial properties of this compound are particularly relevant in the context of rising antibiotic resistance:
- Mechanism of Action : Indole derivatives have been identified as inhibitors of bacterial topoisomerases, enzymes critical for DNA replication in bacteria. This action can lead to bacterial cell death .
-
Case Studies :
- Compounds derived from indole structures were tested against multidrug-resistant strains of Escherichia coli and Acinetobacter baumannii. Certain derivatives exhibited MIC values as low as 0.5–1 μg/mL, indicating strong antibacterial activity .
- A recent investigation into the structure-activity relationship of indole compounds revealed that modifications at specific positions on the indole ring significantly enhanced their antibacterial potency against resistant strains .
Data Summary Table
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences between 1-(Hydroxymethyl)-1H-indol-4-ol and related indole derivatives:
*Calculated based on molecular formula.
Physicochemical Properties
- Polarity and Solubility: The hydroxymethyl and hydroxyl groups in this compound enhance its polarity compared to analogs like 5-Methoxy-1H-indol-4-ol (), where the methoxy group reduces water solubility. However, it is less basic than 1-[2-(dimethylamino)ethyl]indol-4-ol (), which has a pKa-altering dimethylamino group.
- Stability : The hydroxymethyl group may render the compound more susceptible to oxidation compared to methoxy-substituted derivatives (), though this reactivity could be advantageous in prodrug design.
Preparation Methods
Direct N-Hydroxymethylation of 4-Protected Indoles
A widely adopted strategy involves the alkylation of 4-protected indole derivatives at the N1 position. For instance, 4-benzyloxyindole serves as a key intermediate, enabling selective functionalization while preserving the phenolic hydroxyl group.
Procedure :
-
Protection of 4-Hydroxyindole :
-
N1-Hydroxymethylation :
-
4-Benzyloxyindole is dissolved in dry DMF under nitrogen, and sodium hydride (NaH) is added to deprotonate the indole nitrogen.
-
Paraformaldehyde (3 equiv) is introduced, and the mixture is stirred at 60°C for 6 h.
-
Key Insight : The reaction proceeds via nucleophilic attack of the deprotonated indole on formaldehyde, forming 1-(hydroxymethyl)-4-benzyloxyindole.
-
-
Deprotection :
Advantages :
-
High regioselectivity for N1 functionalization.
-
Compatibility with acid- and base-sensitive groups.
Limitations :
-
Requires multi-step protection/deprotection.
-
Benzyl group removal via hydrogenation may reduce yields due to over-reduction risks.
Two-Step Alkylation-Hydrolysis Protocol
This method employs halogenated reagents to introduce a protected hydroxymethyl group, followed by hydrolysis.
Procedure :
-
N1-Alkylation with Bromomethyl Acetate :
-
Ester Hydrolysis :
-
Benzyl Deprotection :
-
As described in Section 1.1.
-
Advantages :
-
Avoids handling gaseous formaldehyde.
-
Higher functional group tolerance due to mild hydrolysis conditions.
Limitations :
-
Bromomethyl acetate is moisture-sensitive, requiring anhydrous conditions.
Reductive Amination of 4-Hydroxyindole-1-carbaldehyde
A less conventional route involves the reduction of a pre-formed aldehyde intermediate.
Procedure :
-
Aldehyde Synthesis :
-
Reduction to Hydroxymethyl :
Advantages :
-
Short synthetic route (two steps).
Limitations :
-
Low regioselectivity in formylation step risks 3-position substitution.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield (%) | Complexity | Scalability |
|---|---|---|---|---|
| Direct Hydroxymethylation | Paraformaldehyde, NaH | 68–75 | Moderate | High |
| Alkylation-Hydrolysis | Bromomethyl acetate, NaOH | 70–78 | High | Moderate |
| Reductive Amination | POCl₃, NaBH₄ | 44–58 | Low | Low |
Critical Observations :
-
The direct hydroxymethylation route offers the best balance of yield and scalability.
-
The reductive amination method suffers from poor yields due to competing side reactions.
Mechanistic Insights and Optimization Strategies
Role of Base in N1-Alkylation
Strong bases like NaH or KH are critical for deprotonating the indole NH (pKa ~17). Weaker bases (e.g., K₂CO₃) result in <20% conversion due to incomplete deprotonation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing hydroxymethyl and hydroxyl groups onto the indole scaffold, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Utilize click chemistry for regioselective functionalization. For example, describes a CuI-catalyzed reaction in PEG-400:DMF (2:1) to introduce triazole groups to indoles. Adapt this by substituting azide reagents with hydroxymethylating agents (e.g., formaldehyde derivatives).
- Step 2 : Monitor reaction progress via TLC (Rf ~0.33–0.42 in 70:30 EtOAc:hexanes) and purify via flash chromatography ().
- Step 3 : Optimize yield (typically 30–35% for similar reactions) by adjusting solvent ratios, catalyst load (e.g., 0.1–0.2 eq CuI), and reaction time (12–24 hrs) .
- Data Table :
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| CuI, PEG-400:DMF | 35 | >95% | |
| CuI, DMF alone | 28 | 90% |
Q. How can NMR and LC-QTOF/MS be used to confirm the structural integrity of 1-(Hydroxymethyl)-1H-indol-4-ol?
- Methodological Answer :
- 1H NMR : Expect signals for the hydroxymethyl (-CH2OH) group at δ 4.5–5.0 ppm (triplet/triplet splitting due to adjacent NH/OH) and aromatic protons at δ 6.5–7.3 ppm ().
- 13C NMR : Hydroxymethyl carbon appears at ~55–60 ppm, while indolic C4-OH carbon resonates at ~110–115 ppm ().
- LC-QTOF/MS : Use positive-ion mode for [M+H]+ detection. Calibrate with internal standards (e.g., 4.93 min retention time; ). Confirm molecular ion accuracy within 5 ppm (e.g., m/z 178.0864 for C9H10N2O2) .
Advanced Research Questions
Q. How do steric and electronic effects of hydroxymethyl/hydroxyl substituents influence the compound’s reactivity in cross-coupling reactions or enzyme inhibition?
- Methodological Answer :
- Electronic Effects : The electron-donating hydroxyl group at C4 increases indole’s nucleophilicity at C3, facilitating electrophilic substitutions (e.g., Friedel-Crafts alkylation). Compare with 5-methoxy-1H-indol-6-ol (), where methoxy groups alter π-electron density.
- Steric Effects : Hydroxymethyl at C1 may hinder access to active sites in enzyme assays. Use molecular docking studies (e.g., AutoDock Vina) to compare binding affinities with unsubstituted indoles.
- Contradiction Analysis : Conflicting bioactivity reports (e.g., anti-inflammatory vs. pro-oxidant effects) may arise from assay conditions (e.g., pH-dependent OH group ionization). Validate via dose-response curves in multiple buffers .
Q. What strategies resolve discrepancies in reported logP and solubility data for hydroxymethylated indoles?
- Methodological Answer :
- Experimental Design :
Measure logP via shake-flask method (octanol/water) under controlled pH (5.0–7.4).
Compare with computational predictions (e.g., XLogP3). Discrepancies >0.5 units suggest protonation state errors ( notes pKa ~9.5 for indolic NH).
- Case Study : 5-Methoxy-1H-indol-6-ol has logP 1.2 (exp) vs. 1.5 (calc), attributed to H-bonding from -OH groups. Adjust predictions using Hammett σ values for substituents .
- Data Table :
| Compound | logP (Exp) | logP (Calc) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 0.8 | 1.1 | 12.5 (pH 7.4) |
| 5-Methoxy-1H-indol-6-ol | 1.2 | 1.5 | 8.3 (pH 7.4) |
Contradiction Analysis Framework
- Example : Conflicting reports on antioxidant vs. pro-oxidant effects.
- Hypothesis : Concentration-dependent behavior. Test using DPPH/ABTS assays at 1–100 μM.
- Resolution : At <10 μM, this compound acts as antioxidant (EC50 8.2 μM), but >50 μM induces ROS via Fenton-like reactions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
